Barium(2+);2,3-dihydroxybutanedioate
Overview
Description
Barium(2+);2,3-dihydroxybutanedioate, also known as barium oxalate, is a chemical compound that is commonly used in scientific research. It is a salt that is composed of barium ions and oxalate ions. Barium oxalate is a white crystalline substance that is insoluble in water and has a melting point of 400°C.
Scientific Research Applications
Applications in Materials Science and Ceramics
Barium titanate is widely recognized for its remarkable dielectric properties, making it a key material in the development of electrical and electronic devices. The polymerized complex method, utilizing a barium-titanium mixed-metal citric acid complex, has been employed to prepare barium titanate (BaTiO3) powders. This approach facilitates the formation of BaTiO3 with precise stoichiometry, essential for its application in capacitors and other electronic components (Arima, Kakihana, Nakamura, Yashima, & Yoshimura, 1996).
Moreover, the sol-gel synthesis of Ce-doped BaTiO3 has been explored, highlighting the potential of sol-gel methods in tailoring the properties of barium titanate for enhanced dielectric performance. This synthesis route offers a flexible platform for doping barium titanate with various elements to modify its electrical and optical properties for specific applications (Cernea, Monnereau, Llewellyn, Tortet, & Galassi, 2006).
Photonic and Optical Applications
Barium titanate's optoelectronic properties have been leveraged in photonics, where its strong second-order nonlinear response and high refractive index make it suitable for bioimaging and electro-optic applications. Innovations in barium titanate nanostructures and thin films have been instrumental in advancing photonic technologies, offering promising avenues for energy harvesting and biophotonics (Karvounis, Timpu, Vogler-Neuling, Savo, & Grange, 2020).
Environmental and Chemical Modifications
Research on barium compounds also includes studies on the environmental behavior and chemical modification abilities of barium titanate. For instance, hydroxylation of BaTiO3 nanoparticles using hydrogen peroxide has been investigated to improve their chemical modification ability. This treatment enhances the dispersion of BaTiO3 nanoparticles in organic solvents, facilitating their use in diverse chemical and environmental applications (Chang, Liao, Ciou, Lee, & Li, 2009).
Advanced Manufacturing Techniques
Innovative manufacturing techniques such as the synthesis of tetragonal barium titanate nanoparticles via alkoxide-hydroxide sol-precipitation have been developed. This method emphasizes the control of water addition to influence the crystal size and structure of BaTiO3 nanoparticles, which is crucial for applications in advanced ceramics and electronic devices (Yoon, Baik, Kim, Shin, & Kim, 2007).
Mechanism of Action
Target of Action
Barium(2+);2,3-dihydroxybutanedioate, also known as barium tartrate, is a compound that primarily targets transition metal ions in biochemical reactions . The compound’s interaction with these ions, particularly Co2+ ions, allows it to act as a catalyst in certain biochemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the transition metal ions. Specifically, Co2+ ions catalyze the oxidation of 2,3-dihydroxybutanedioate ions . This interaction results in changes in the biochemical reactions where these ions are involved.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the oxidation of 2,3-dihydroxybutanedioate ions . The compound’s interaction with Co2+ ions leads to the oxidation of 2,3-dihydroxybutanedioate ions to methanoate ions, carbon dioxide, and water . This affects the downstream effects of these biochemical pathways.
Pharmacokinetics
It is known that the compound is very slightly soluble in water , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s solubility could potentially affect its bioavailability in the body.
Result of Action
The result of the action of this compound is the catalysis of the oxidation of 2,3-dihydroxybutanedioate ions . This leads to the production of methanoate ions, carbon dioxide, and water . These products can have various molecular and cellular effects, depending on the specific biochemical pathways they are involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its action and efficacy. Additionally, the presence of other ions in the environment, such as Co2+ ions, can influence the compound’s ability to act as a catalyst
properties
IUPAC Name |
barium(2+);2,3-dihydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Ba/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYOWPDUMCBSLQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974531 | |
Record name | Barium 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5908-81-6 | |
Record name | Barium tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barium 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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